N-[3-(azepane-1-carbonyl)phenyl]-2-methylpropanamide
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Overview
Description
N-[3-(azepane-1-carbonyl)phenyl]-2-methylpropanamide is a synthetic organic compound that belongs to the class of azepane derivatives Azepane derivatives are known for their seven-membered nitrogen-containing ring structure, which imparts unique chemical and biological properties to these compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(azepane-1-carbonyl)phenyl]-2-methylpropanamide typically involves the formation of the azepane ring followed by the introduction of the phenyl and propanamide groups. One common method involves the cyclization of aliphatic diamines with appropriate reagents to form the azepane ring. For instance, the heterocyclization of aliphatic diamines with N,N,N’,N’-tetramethylmethanediamine and 1,2-ethanedithiol in the presence of a catalyst such as samarium(III) chloride hexahydrate can be employed .
Industrial Production Methods
Industrial production methods for this compound may involve multistep synthesis processes that are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction conditions, are carefully controlled to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[3-(azepane-1-carbonyl)phenyl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[3-(azepane-1-carbonyl)phenyl]-2-methylpropanamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of novel inhibitors, antidiabetic agents, anticancer drugs, and DNA-binding reagents.
Materials Science: It is used in the synthesis of advanced materials with unique properties, such as polymers and nanomaterials.
Biological Studies: The compound is studied for its interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of N-[3-(azepane-1-carbonyl)phenyl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Azepines: Compounds with a similar seven-membered nitrogen-containing ring structure.
Benzodiazepines: Compounds with a fused benzene and diazepine ring system.
Oxazepines: Compounds with an oxygen and nitrogen in the seven-membered ring.
Thiazepines: Compounds with a sulfur and nitrogen in the seven-membered ring.
Uniqueness
N-[3-(azepane-1-carbonyl)phenyl]-2-methylpropanamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[3-(azepane-1-carbonyl)phenyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-13(2)16(20)18-15-9-7-8-14(12-15)17(21)19-10-5-3-4-6-11-19/h7-9,12-13H,3-6,10-11H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBALRPCWCFYQMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)N2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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